molecular formula C7H9BrN2 B11900924 (4-Bromo-3-methylpyridin-2-YL)methanamine

(4-Bromo-3-methylpyridin-2-YL)methanamine

Cat. No.: B11900924
M. Wt: 201.06 g/mol
InChI Key: FCLQDRMNTKHGAL-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylpyridin-2-yl)methanamine typically involves the bromination of 3-methylpyridine followed by the introduction of a methanamine group. One common method involves the reaction of 3-methylpyridine with bromine to form 4-bromo-3-methylpyridine. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-methylpyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-6-methylpyridin-2-yl)methanamine
  • (4-Methylpyridin-2-yl)methanamine
  • (4-Bromo-2-pyridinyl)methanamine

Uniqueness

(4-Bromo-3-methylpyridin-2-yl)methanamine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(4-bromo-3-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,4,9H2,1H3

InChI Key

FCLQDRMNTKHGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1CN)Br

Origin of Product

United States

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